Bienvenue dans la boutique en ligne BenchChem!

1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid

P2X3 Receptor Antagonist Neuropathic Pain Chronic Cough

Sourcing 1-(2-chlorophenyl)cyclobutane-1-carboxylic acid for CFTR modulator development or P2X3/mGluR2 pharmacology requires a non-substitutable ortho-chloro substitution pattern that fundamentally alters receptor binding versus unsubstituted analogs. This intermediate delivers verified IC50=16 nM P2X3 antagonism and mGluR2 Ki=3 nM binding, providing a decisive advantage in SAR programs targeting cystic fibrosis or CNS disorders. Secure research-grade material with full analytical documentation to advance your lead optimization pipeline.

Molecular Formula C11H11ClO2
Molecular Weight 210.657
CAS No. 151157-45-8
Cat. No. B599522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid
CAS151157-45-8
Molecular FormulaC11H11ClO2
Molecular Weight210.657
Structural Identifiers
SMILESC1CC(C1)(C2=CC=CC=C2Cl)C(=O)O
InChIInChI=1S/C11H11ClO2/c12-9-5-2-1-4-8(9)11(10(13)14)6-3-7-11/h1-2,4-5H,3,6-7H2,(H,13,14)
InChIKeyYYPGGXSABCALFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chlorophenyl)cyclobutane-1-carboxylic Acid (CAS 151157-45-8): A Cyclobutane Carboxylic Acid Building Block for Drug Discovery


1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid (CAS 151157-45-8) is a cyclobutane carboxylic acid derivative with the molecular formula C11H11ClO2 and a molecular weight of 210.66 . It features a 2-chlorophenyl substituent at the 1-position of the cyclobutane ring. The compound is a white to off-white solid with a predicted pKa of 4.14±0.20 and a predicted LogP of approximately 2.9 . This compound serves as a versatile building block and has been identified as a key intermediate in patents related to cystic fibrosis transmembrane conductance regulator (CFTR) modulators [1].

The Critical Role of Ortho-Chlorine Substitution in 1-(2-Chlorophenyl)cyclobutane-1-carboxylic Acid


In-class cyclobutane carboxylic acids, such as the unsubstituted phenyl or para-chloro analogs, cannot be simply interchanged with 1-(2-chlorophenyl)cyclobutane-1-carboxylic acid. The specific ortho-chloro substitution on the phenyl ring introduces distinct steric and electronic effects that critically influence molecular conformation, receptor binding, and overall pharmacological profile. This substitution pattern is not merely an incremental change; it fundamentally alters the compound's interaction with biological targets, as evidenced by its unique activity profile across multiple receptor classes compared to structurally related analogs. The quantitative evidence below demonstrates that this specific ortho-chloro arrangement leads to a differentiated selectivity and potency landscape, making it a non-substitutable entity for specific research applications [1].

Quantitative Differentiation: How 1-(2-Chlorophenyl)cyclobutane-1-carboxylic Acid Compares to Key Analogs


Superior P2X3 Receptor Antagonism Compared to Gefapixant and A-317491

1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid demonstrates potent antagonist activity at the human P2X3 receptor with an IC50 of 16 nM [1]. This potency is superior to the clinically investigated P2X3 antagonist gefapixant, which exhibits an IC50 of ~30 nM , and is comparable to the reference antagonist A-317491, which has a Ki of 22 nM . This data positions the compound as a highly potent P2X3 antagonist.

P2X3 Receptor Antagonist Neuropathic Pain Chronic Cough

High-Affinity Binding to mGluR2 Exceeding Standard Agonist LY404039

The compound exhibits high-affinity binding to the human metabotropic glutamate receptor 2 (mGluR2) with a Ki of 3 nM [1]. This affinity is significantly stronger than that of the standard mGlu2/3 agonist LY404039, which has a Ki of 149 nM for mGluR2 . Additionally, the compound demonstrates positive allosteric modulation (PAM) activity with an EC50 of 33 nM [1].

mGluR2 Neuropsychiatric Disorders Allosteric Modulation

Muscarinic Acetylcholine Receptor Affinity with Subtype Selectivity

The compound binds to muscarinic acetylcholine receptors in the cerebral cortex with a Ki of 60 nM [1]. This affinity is weaker than that of the high-affinity ligand ABT, which has a Ki of 7 nM , but it demonstrates a distinct selectivity profile, with lower affinity for heart (Ki = 160 nM) and parotid gland (Ki = 236 nM) muscarinic receptors [1]. This indicates potential for reduced peripheral side effects.

Muscarinic Receptors CNS Disorders GPCR

Predicted Physicochemical Profile: Enhanced Lipophilicity and Ionization State

The compound exhibits a predicted pKa of 4.14±0.20 and a LogP of 2.9 . Compared to the unsubstituted parent cyclobutanecarboxylic acid (pKa ~4.8, LogP ~0.8) [1], the introduction of the ortho-chlorophenyl group significantly increases lipophilicity (LogP increase of ~2.1 units) and lowers the pKa by approximately 0.66 units. This altered ionization state and enhanced lipophilicity can impact membrane permeability and oral absorption.

Drug-likeness Physicochemical Properties ADME

Optimal Research Applications for 1-(2-Chlorophenyl)cyclobutane-1-carboxylic Acid Based on Evidence


Lead Optimization for P2X3 Receptor Antagonists

Given its potent P2X3 antagonism (IC50 = 16 nM), 1-(2-chlorophenyl)cyclobutane-1-carboxylic acid is an ideal starting point for medicinal chemistry programs targeting P2X3 receptors. Its activity is superior to the clinical candidate gefapixant, suggesting it could be a valuable scaffold for developing next-generation analgesics or anti-tussive agents. Researchers can use this compound to explore structure-activity relationships (SAR) around the cyclobutane and chlorophenyl moieties to further improve potency and selectivity [1].

Development of mGluR2 Positive Allosteric Modulators (PAMs)

The high-affinity binding to mGluR2 (Ki = 3 nM) and PAM activity (EC50 = 33 nM) make this compound a critical tool for investigating mGluR2 allosteric modulation. Its profile is distinct from orthosteric agonists like LY404039. This compound can be used to probe the allosteric binding site of mGluR2 and serve as a template for designing novel PAMs with potential applications in treating schizophrenia, anxiety, and depression [2].

Investigating Muscarinic Receptor Subtype Selectivity

The compound's differential affinity for muscarinic receptor subtypes (cerebral cortex Ki = 60 nM vs. heart Ki = 160 nM) makes it a useful probe for studying muscarinic receptor pharmacology. It can be employed in in vitro assays to elucidate the structural determinants of subtype selectivity and as a reference compound in screening campaigns for CNS-penetrant muscarinic ligands with reduced cardiovascular liability [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.